molecular formula C8H9NO2S B1340174 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide CAS No. 84108-98-5

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

Cat. No.: B1340174
CAS No.: 84108-98-5
M. Wt: 183.23 g/mol
InChI Key: WZOKMILQIPCVQJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide is a chemical compound with the molecular formula C8H9NO2S. It is a derivative of benzisothiazole, characterized by the presence of a sulfonyl group (SO2) attached to the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . The interaction with aldose reductase suggests that this compound may have potential therapeutic applications in managing complications related to diabetes. Additionally, this compound has shown interactions with proteins involved in cell signaling pathways, indicating its potential role in modulating cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling proteins, leading to altered cellular responses. Furthermore, it has been observed to impact gene expression by either upregulating or downregulating specific genes, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with biomolecules such as enzymes and proteins. For example, its interaction with aldose reductase involves binding to the active site of the enzyme, leading to inhibition of its activity . This inhibition can result in reduced conversion of glucose to sorbitol, which is beneficial in managing diabetic complications. Additionally, the compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits beneficial effects such as modulation of cell signaling pathways and gene expression without causing significant toxicity . At higher dosages, the compound can induce toxic effects, including cellular damage and adverse physiological responses. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism. The compound has been found to affect metabolic flux by modulating the activity of key enzymes involved in glucose metabolism . Additionally, it can influence metabolite levels by altering the expression of genes encoding metabolic enzymes, thereby impacting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of the compound can significantly impact its ability to interact with target biomolecules and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide can be achieved through several methods. One common method involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide. This reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and cost-effectiveness, ensuring the compound is produced efficiently for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonyl and sulfide derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable in creating derivatives that are useful in different chemical processes.

Biology

The biological applications of this compound are significant. It has been studied for its potential antimicrobial and anticancer properties. Research indicates that it can inhibit aldose reductase, an enzyme involved in glucose metabolism, which has implications for treating diabetic complications and other metabolic disorders .

Medicine

Ongoing research is investigating the therapeutic potential of this compound. Its interactions with cellular pathways suggest that it may modulate cell signaling and gene expression, making it a candidate for further exploration in drug development .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments. Its unique chemical properties allow it to be incorporated into various formulations that require specific colorimetric or functional characteristics .

Biochemical Pathways

This compound participates in various metabolic pathways. It affects metabolic flux by modulating the activity of enzymes crucial for cellular metabolism.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits notable antimicrobial activity against several bacterial strains. This suggests its potential use as an antimicrobial agent in clinical settings .

Anticancer Properties

Research has also focused on its anticancer properties. Studies indicate that the compound can induce apoptosis in cancer cells through modulation of specific signaling pathways, although further investigation is required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide is unique due to its specific substitution pattern and the presence of the sulfonyl group. This structural feature contributes to its distinct reactivity and wide range of applications in various fields.

Biological Activity

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide (CAS Number: 84108-98-5) is a chemical compound with significant biological activity attributed to its unique structural features. It is a derivative of benzisothiazole, characterized by a sulfonyl group attached to the nitrogen atom. This compound has been the subject of various studies focusing on its potential applications in medicine and industry.

  • Molecular Formula : C8H9NO2S
  • Molecular Weight : 183.228 g/mol
  • Density : 1.298 g/cm³

The biological activity of this compound is primarily linked to its interactions with various enzymes and cellular pathways:

  • Target Enzymes : It has been noted that this compound can inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. Inhibition of this enzyme can have implications in diabetic complications and other metabolic disorders.
  • Cellular Effects : The compound influences cell signaling pathways and gene expression. It has been observed to modulate the activity of key signaling proteins, which can lead to altered cellular responses and metabolic processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance:

  • In vitro Studies : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent .

Antifungal Activity

The compound's structural characteristics allow it to exhibit antifungal properties. Similar benzisothiazole derivatives have demonstrated effectiveness in inhibiting fungal growth through mechanisms involving enzyme inhibition and disruption of cellular integrity.

Antioxidant Activity

Studies have indicated that compounds within this class can scavenge free radicals, contributing to their antioxidant potential. This activity is crucial for protecting cells from oxidative stress-related damage .

Case Studies and Research Findings

Several studies have explored the biological activity of benzisothiazole derivatives, including this compound:

StudyFindings
Nair et al. (2024)Investigated the efficacy of related compounds as tyrosinase inhibitors; some analogs showed stronger inhibition than traditional agents like kojic acid .
MDPI Research (2024)Highlighted the compound's role in modulating melanin production in cell-based assays .
Chemsrc AnalysisSummarized the biochemical pathways affected by the compound, noting its interaction with key enzymes involved in metabolic processes .

Properties

IUPAC Name

3-methyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-6-7-4-2-3-5-8(7)12(10,11)9-6/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOKMILQIPCVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476703
Record name 3-Methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84108-98-5
Record name 3-Methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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